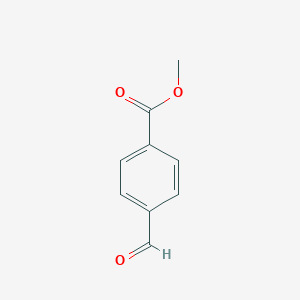

Methyl 4-formylbenzoate

概述

描述

Methyl 4-formylbenzoate (C$9$H$8$O$3$) is a bifunctional aromatic compound containing both a formyl (–CHO) and a methyl ester (–COOCH$3$) group at the para position. This dual functionality renders it highly versatile in organic synthesis, particularly as a precursor for pharmaceuticals, metal-organic frameworks (MOFs), and heterocyclic compounds.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-formylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-formylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-carboxybenzaldehyde with methanol in the presence of a dehydrating agent such as thionyl chloride. This method also requires reflux conditions and results in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of methyl 4-methylbenzoate. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .

化学反应分析

Aldehyde-Specific Reactions

The aldehyde group in MFB participates in characteristic nucleophilic additions and redox reactions.

Oxidation to Carboxylic Acids

MFB’s aldehyde group oxidizes to a carboxylic acid under aerobic or strong oxidizing conditions, forming 4-(methoxycarbonyl)benzoic acid. This reaction is accelerated by light or transition metal catalysts .

Acetal Formation

MFB reacts with alcohols in acidic conditions to form acetals, a key step in its purification. For example:

| Conditions | Yield/Purity | Source |

|---|---|---|

| 25°C, HCl catalyst in methanol | 98.9% purity after hydrolysis | Industrial isolation process |

Self-Condensation and Polymerization

Acid-catalyzed self-condensation occurs exothermically, forming oligomers or polymers. This reactivity necessitates stabilizers (e.g., antioxidants) during storage .

Ester-Specific Reactions

The methyl ester group undergoes hydrolysis and transesterification.

Hydrolysis

-

Basic hydrolysis : Forms 4-formylbenzoic acid (saponification).

-

Acidic hydrolysis : Limited ester cleavage under mild conditions but may proceed at elevated temperatures .

| Conditions | Product | Notes |

|---|---|---|

| K₂CO₃, DMA, 110°C | 4-Formylbenzoic acid | Synthesis reversal |

Transesterification

MFB reacts with higher alcohols (e.g., ethanol) in acidic or basic media to yield alkyl 4-formylbenzoates .

Hazardous Reactions

MFB’s aldehyde group poses risks when combined with reactive agents:

Dimethyl Terephthalate (DMT) Production

MFB serves as a precursor in DMT synthesis. A patented isolation process achieves >99% purity for both MFB and DMT using methanol and acid-mediated acetalization :

Pharmaceutical and Fluorescent Brightener Intermediates

MFB is utilized in synthesizing antioxidants and fluorescent agents via its aldehyde group’s condensation or oxidation .

Physicochemical Stability Data

| Property | Value | Relevance to Reactions |

|---|---|---|

| Melting point | 56–59°C | Determines reaction temperatures |

| Flash point | 128°C | Safety during exothermic processes |

| Solubility | Insoluble in water | Guides solvent selection |

科学研究应用

Pharmaceutical Applications

Methyl 4-formylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated biological activities, making it a valuable scaffold for drug development.

Key Findings:

- Antidiabetic Activity: A study highlighted that derivatives of this compound showed promising inhibition against carbohydrate-hydrolyzing enzymes, specifically α-amylase and α-glucosidase, indicating potential for managing type 2 diabetes mellitus .

- Synthesis of Phenylhydrazones: MFB has been used to synthesize phenylhydrazones, which were characterized and evaluated for their biological activity. This approach has implications for developing new antiviral agents .

Synthesis of Advanced Materials

MFB is utilized in the preparation of advanced materials, including fluorescent whitening agents and other high-value-added materials.

Applications:

- Fluorescent Brighteners: MFB is a precursor for producing fluorescent whitening agents, which are widely used in textiles and plastics to enhance brightness .

- Dimethyl Terephthalate (DMT) Production: MFB is involved in the synthesis of DMT, a key raw material in the production of polyesters. The isolation process of MFB from byproducts of DMT production has been optimized to enhance yield and purity .

Organic Synthesis

MFB acts as a versatile substrate in organic synthesis, facilitating the formation of various chemical compounds through different synthetic routes.

Synthetic Routes:

- One-Step and Two-Step Methodologies: Various synthetic methodologies have been developed for MFB, emphasizing its role as a precursor in creating bioactive molecules . These methods include reactions with acetic acid to form acetal compounds and subsequent transformations into other derivatives .

Research has focused on the biological activities associated with this compound and its derivatives.

Biological Insights:

- Antiviral and Anticancer Properties: Compounds derived from MFB have shown potential antiviral properties and activity against cancer cell lines, making them candidates for further pharmacological exploration .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of MFB derivatives, aiding in the rational design of new therapeutic agents .

Data Table: Summary of Applications

作用机制

The mechanism of action of methyl 4-formylbenzoate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. The ester group also makes it susceptible to nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical transformations .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Methyl 4-formylbenzoate is compared to aldehydes and esters with analogous functional groups (Table 1):

Key Observations :

- Volatility : this compound exhibits higher vapor pressure than terephthalaldehyde and methoxy-substituted benzaldehydes, suggesting weaker intermolecular forces despite its polar ester group .

Aldehyde Reactivity

- Condensation Reactions: The formyl group reacts with amines (e.g., o-phenylenediamine) to form benzimidazoles (60–81% yields) , outperforming non-ester aldehydes in stability due to electron-withdrawing effects of the ester.

- Sodium Metabisulfite Adducts : Forms stable intermediates for heterocyclic synthesis, a feature less common in aldehydes lacking electron-withdrawing groups .

Ester Reactivity

- Hydrolysis : The methyl ester is resistant to hydrolysis under mild conditions, enabling selective modifications of the formyl group .

- Coordination Chemistry : The ester carbonyl participates in MOF assembly, unlike carboxylate-based linkers (e.g., terephthalic acid), offering tunable porosity in materials like PCN-224 .

生物活性

Methyl 4-formylbenzoate (MFB) is a compound of increasing interest in the fields of organic chemistry and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MFB, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula . It features a formyl group (-CHO) attached to a benzoate moiety, making it an aldehyde and an ester. Its structure can be represented as follows:

Synthesis

MFB can be synthesized through various methods, including the partial reduction of methyl 4-(dimethylcarbamoyl)benzoate or through the reaction of terephthalaldehyde with methanol in the presence of an acid catalyst . The synthesis process has been optimized to yield high purity products, which is critical for biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of MFB. For instance, research conducted by Deng et al. demonstrated that derivatives synthesized from MFB exhibited high affinity for folate receptors and showed significant antitumor activity against various cancer cell lines .

Table 1: Antitumor Activity of MFB Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MFB Derivative A | HeLa | 15.2 | Folate receptor inhibition |

| MFB Derivative B | MCF-7 | 12.5 | Apoptosis induction |

| MFB Derivative C | A549 | 10.3 | Cell cycle arrest |

Antimicrobial Properties

MFB has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity of MFB

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The mechanisms underlying the biological activities of MFB are multifaceted:

- Inhibition of Enzymatic Pathways : MFB and its derivatives may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells, contributing to their antitumor effects.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antitumor Efficacy in vivo

A study investigated the efficacy of a specific MFB derivative in a xenograft model of human breast cancer. The derivative was administered at varying doses, showing significant tumor reduction compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the derivative .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of MFB against clinical isolates from patients with bacterial infections. Results indicated that MFB could serve as a lead compound for developing new antibiotics, particularly against resistant strains .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 4-formylbenzoate, and how can reaction efficiency be monitored?

this compound is synthesized via esterification of 4-formylbenzoic acid using methanol and thionyl chloride (SOCl₂) as a catalyst. A typical procedure involves refluxing the reactants in methanol with catalytic dimethylformamide (DMF) for 1 hour, yielding 87% product. Reaction progress is monitored via thin-layer chromatography (TLC) on silica gel plates, with UV visualization. Post-synthesis, purification is achieved by crystallization .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- ¹H NMR (CD₃OD, 300 MHz): Peaks at δ 10.06 (s, 1H, aldehyde), 8.16 (d, aromatic protons), 7.97 (d, aromatic protons), and 3.93 (s, methoxy group) .

- IR spectroscopy : Strong carbonyl stretches at 1724 cm⁻¹ (ester C=O) and 1707 cm⁻¹ (aldehyde C=O) .

- Melting point : 60–63°C, consistent with literature values .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile precursor for:

- Hydrazone derivatives : Used in bioactive molecule synthesis (e.g., LASSBio-1773, a sulfonohydrazone with 99% yield) .

- Hydroxamic acids : Key intermediates for histone deacetylase (HDAC) inhibitors .

- Bis-amides : Synthesized via oxidation and coupling reactions for material science applications .

Advanced Research Questions

Q. How can conflicting spectroscopic data during derivative synthesis be resolved?

Contradictions in NMR or IR data (e.g., unexpected splitting or peak shifts) require:

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for structural elucidation .

- Solvent effects : Compare spectra in deuterated solvents (e.g., CD₃OD vs. DMSO-d₆) to identify solvent-induced shifts .

- Impurity analysis : Conduct TLC or HPLC to detect byproducts from incomplete reactions .

Q. What strategies optimize nucleophilic addition to the aldehyde group of this compound?

- Reductive amination : Use ZnCl₂ and NaCNBH₃ in methanol to stabilize imine intermediates (e.g., synthesis of piperidin-3-ol derivatives) .

- Catalyst selection : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the aldehyde group.

- Temperature control : Maintain room temperature for 24 hours to avoid side reactions like over-reduction .

Q. How do computational methods predict the reactivity of this compound in drug design?

- Molecular docking : Tools like Glide XP evaluate binding affinities by modeling hydrophobic enclosure and hydrogen-bond interactions between the aldehyde/ester groups and protein targets .

- DFT calculations : Assess frontier molecular orbitals (FMO) to predict sites for nucleophilic/electrophilic attacks .

Q. What experimental precautions are critical when handling this compound derivatives?

- Toxicity : Avoid inhalation or skin contact; use fume hoods and PPE (gloves, goggles) .

- Reaction hazards : Monitor exothermic reactions (e.g., SOCl₂ use) and stabilize intermediates with inert atmospheres .

Q. Methodological Notes

属性

IUPAC Name |

methyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIOASZZURHTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025610 | |

| Record name | Methyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl-p-formylbenzoate appears as needles (in water) or white powder. (NTP, 1992), Other Solid, White solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-formyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 °F at 760 mmHg (NTP, 1992) | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0099 [mmHg] | |

| Record name | Methyl 4-formylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1571-08-0 | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 4-FORMYLBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-formyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-P-FORMYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH766742VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-FORMYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140 to 144 °F (NTP, 1992) | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。